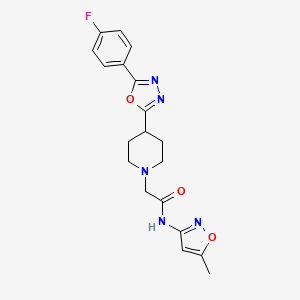
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative featuring a piperidine core and oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H20FN5O2 with a molecular weight of 351.37 g/mol. The presence of fluorine and multiple heterocycles contributes to its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown potent activity against various bacterial strains, particularly gram-positive bacteria.
- Mechanism of Action : The oxadiazole ring enhances lipophilicity, facilitating cellular uptake and interaction with microbial targets.
- Case Study : In a study by Ahsan et al., various 1,3,4-oxadiazole derivatives demonstrated strong antibacterial activity against Bacillus cereus and Staphylococcus aureus, with some compounds achieving IC50 values lower than 10 µM .
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies.
- Cell Line Testing : The cytotoxicity of similar compounds was assessed using the NCI-60 cell line panel. Notably, derivatives exhibited selective activity against liver cancer cell lines (HUH7), with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .
- Mechanism : The proposed mechanism involves inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This action disrupts cancer cell proliferation.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Ahsan et al. | Various 1,3,4-Oxadiazoles | Antibacterial | <10 µM |
| Du et al. | Oxadiazole Derivatives | Anticancer (TS inhibition) | 0.47–1.4 µM |
| Selvaraj et al. | Disubstituted Oxadiazoles | Anticancer & Antimicrobial | Up to 4.5 times more effective than precursors |
In Silico Studies
Computational modeling has been employed to predict the bioavailability and safety profiles of oxadiazole derivatives. These studies suggest favorable pharmacokinetic properties that support further development as therapeutic agents .
Eigenschaften
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-12-10-16(24-28-12)21-17(26)11-25-8-6-14(7-9-25)19-23-22-18(27-19)13-2-4-15(20)5-3-13/h2-5,10,14H,6-9,11H2,1H3,(H,21,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSPPIHXVHWTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














